molecular formula C18H20N4O2S B12220091 Ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B12220091
M. Wt: 356.4 g/mol
InChI Key: MXZJTQHYPWMWAH-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. . The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the desired product . Another method involves the use of dicationic molten salts as catalysts, which also provides high yields and is environmentally friendly . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.

Mechanism of Action

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 2-benzylsulfanyl-7-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H20N4O2S/c1-3-8-15-14(16(23)24-4-2)11-19-17-20-18(21-22(15)17)25-12-13-9-6-5-7-10-13/h5-7,9-11H,3-4,8,12H2,1-2H3

InChI Key

MXZJTQHYPWMWAH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=NC2=NC(=NN12)SCC3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

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